molecular formula C11H11N3OS2 B13640752 n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B13640752
M. Wt: 265.4 g/mol
InChI Key: PNILLVSOYOTTNP-UHFFFAOYSA-N
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Description

n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core linked to a thiophene-2-carboxamide moiety. Notably, its hydrochloride salt (CAS: 1351654-32-4, 98% purity) has been listed as a discontinued product by suppliers like CymitQuimica, limiting its current availability for research .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11/h1-2,5,12H,3-4,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNILLVSOYOTTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

Parameter Description
Chemical Name N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Molecular Formula C13H13N3OS2 (approximate for the amide derivative)
Core Structure 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine ring system
Functional Groups Thiazole, pyridine, amide linkage, thiophene ring
Physical State Solid (light beige to light brown for related intermediates)
Melting Point ~199-203 °C (for related carboxylic acid hydrochloride)
Solubility Slightly soluble in water, DMSO (heated, ultrasonic), very slightly soluble in methanol

The compound is typically handled under inert atmosphere storage conditions (2-8 °C under nitrogen or argon) to maintain stability.

Preparation Methods

Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Core

Ring Formation via Sulfur and Cyanamide
  • Starting from a protected piperidone derivative, treatment with elemental sulfur powder and cyanamide in the presence of a secondary amine catalyst leads to the formation of the tetrahydrothiazolopyridine ring system (compound (2)).

  • This step involves the formation of the thiazole ring fused to the pyridine, generating 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Bromination and Methylation
  • The amino compound is brominated at the 2-position using copper(II) bromide and alkyl nitrite.

  • Subsequently, a methyl group is introduced at the 5-position by reaction with formaldehyde and triacetoxysodium borohydride, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (3)).

Conversion to Carboxylic Acid Intermediate

Cyanation and Hydrolysis
  • The brominated intermediate (compound (3)) undergoes cyanation to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (4)).

  • Hydrolysis of the nitrile group in compound (4) under basic conditions (e.g., lithium hydroxide in ethanol/water mixture) at elevated temperature (~50 °C) for several hours converts the nitrile to the carboxylic acid.

  • Acidification with HCl in ethanol precipitates the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride salt, a key intermediate.

Reaction Conditions Table:

Step Reagents/Conditions Temperature Time Outcome
Cyanation Cyanide source (e.g., KCN or NaCN) Ambient Several h 2-Cyano derivative (compound 4)
Hydrolysis 4N LiOH aqueous + ethanol 50 °C 7 hours Carboxylic acid formation
Acidification 1N HCl in ethanol Room temp 1.5 hours Precipitation of acid hydrochloride salt

Formation of this compound

  • The carboxylic acid intermediate undergoes amide coupling with thiophene-2-amine or its derivatives.

  • Typical peptide coupling reagents such as carbodiimides (e.g., EDCI), HATU, or DCC in the presence of bases (e.g., triethylamine) facilitate the formation of the amide bond.

  • The reaction is performed in suitable solvents like dichloromethane or DMF under controlled temperature (0–25 °C) to optimize yield and purity.

  • Purification is achieved by crystallization or chromatographic techniques.

Industrial and Research Applications of Preparation Methods

  • The described synthetic route is scalable for industrial production, as evidenced by patent literature focusing on cost-effective and efficient production of intermediates for anticoagulant drugs.

  • The process minimizes the number of synthetic steps and uses inexpensive starting materials, enhancing feasibility for large-scale manufacture.

  • The intermediate 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is also used as a reagent in synthesizing various N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives with antithrombotic activity.

Summary Table of Preparation Steps

Step No. Intermediate/Compound Key Reagents/Conditions Purpose/Transformation
1 Protected piperidone derivative Sulfur powder, cyanamide, secondary amine Formation of tetrahydrothiazolopyridine ring
2 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CuBr2, alkyl nitrite; formaldehyde, triacetoxysodium borohydride Bromination and methylation
3 2-Bromo-5-methyl derivative Cyanide source (KCN/NaCN) Cyanation to nitrile derivative
4 2-Cyano-5-methyl derivative LiOH aqueous/ethanol, 50 °C, 7 h Hydrolysis to carboxylic acid
5 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Acidification with HCl in ethanol Salt formation and isolation
6 Target amide compound Thiophene-2-amine, coupling reagents (EDCI/HATU), base Amide bond formation

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several chemical reactions due to its carboxamide and heterocyclic functionalities:

Nucleophilic Substitution

  • Mechanism : The amide nitrogen can act as a nucleophile, reacting with electrophilic agents.

  • Reagents : Bases (e.g., NaOH, KOH) or catalysts (e.g., DCC) may facilitate substitution.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

Hydrolysis

  • Mechanism : Cleavage of the amide bond to form carboxylic acid derivatives.

  • Reagents : Acidic (HCl, H₂SO₄) or basic conditions (NaOH).

  • Conditions : Elevated temperatures (60–100°C) for accelerated reaction rates.

Alkylation/Acylation

  • Mechanism : Electrophilic substitution at the thiophene ring or amide nitrogen.

  • Reagents : Alkyl halides (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride).

  • Conditions : Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) for selectivity.

Biological Interactions and Mechanism of Action

The compound’s biological activity stems from its heterocyclic core and carboxamide functionality. Key interactions include:

Interaction Type Target Proposed Mechanism References
Enzyme Inhibition Proteases (e.g., coagulation factor X)Binding to active sites via hydrogen bonding and π-π interactions
Receptor Modulation GPCR targetsAllosteric binding due to sulfonamide/thiophene substituents
Antiproliferative Effects Cancer cellsDisruption of mitotic pathways, induction of apoptosis

The compound’s structural similarity to known anticoagulants and anticancer agents suggests potential therapeutic applications .

Stability and Reactivity

The compound exhibits:

  • Solubility : Polar solvents (e.g., DMSO, DMF) enhance solubility due to polar functional groups .

  • Thermal Stability : Solid at room temperature; decomposition may occur above 200°C .

  • Air Sensitivity : Requires inert atmospheres during synthesis to prevent oxidation .

Comparative Analysis of Structural Analogues

Compound Key Structural Feature Reactivity Biological Activity
Parent Compound Tetrahydrothiazolo-pyridine coreAmenable to nucleophilic substitutionPotential anticoagulant/anticancer properties
5-Methyl Derivative Methyl substitution on pyridineEnhanced stability; reduced solubilityImproved anticoagulant activity
Styrylsulfonyl Substituted Sulfonamide group at position 5Increased electrophilicity; susceptible to hydrolysisAnticancer via apoptosis induction

Scientific Research Applications

N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation cascade . This inhibition reduces the formation of blood clots, making it a potential therapeutic agent for conditions like thrombosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[5,4-c]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
Target Compound :
n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
Thiophene-2-carboxamide C11H12ClN3OS2 301.81 Discontinued; intermediate for bioactive molecules
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride Acetamide C8H12ClN3OS 233.72 No explicit applications listed; simpler substituent
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride Methyl, carboxylic acid C9H12ClN3O2S 261.73 Intermediate for Edoxaban (FXa inhibitor) and antithrombotics
2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine Isopropyl, ethanamine C11H19N3S 225.35 Heterocyclic building block (98% purity)
N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide Isoxazole-carbonyl, cyclobutane C15H16N4O3S 332.40 Higher molecular weight; unexplored bioactivity
N-(5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide Trifluoromethoxyphenyl-sulfonyl, cyclopropane C17H16F3N3O4S2 447.50 Bulky substituent; potential metabolic stability

Physicochemical Properties

  • thiophene in the target compound) may limit π-π interactions in drug-receptor binding .
  • Impact of Discontinuation : The target compound’s discontinued status contrasts with available analogs like the 5-methyl derivative (), which remains relevant in commercial drug synthesis .

Structural Modifications and Activity

  • Heterocycle Core Variations : describes an imidazo[4,5-c]pyridine analog, demonstrating that replacing the thiazole ring with imidazole changes the heterocycle’s electron density, affecting binding to targets like thrombin .

Biological Activity

N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C10H12N2S2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{S}_{2}\text{O}

This molecular structure includes a thiazolo-pyridine ring and a thiophene moiety, which are known to contribute to various biological activities.

Antithrombotic Properties

Research indicates that derivatives of this compound have been synthesized as potential antithrombotics . The synthesis involves using 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid as a key reagent in the development of compounds that inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade. These compounds demonstrated promising activity in vitro against thrombin generation assays .

Anticancer Activity

The anticancer potential of this compound has been explored through studies on various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition against human cancer cell lines. The mechanisms include the induction of apoptosis and disruption of cellular signaling pathways involved in proliferation and survival. Some derivatives exhibited IC50 values in the low micromolar range against specific cancer types .

Study 1: Antithrombotic Activity

A study published in a pharmacological journal reported that several synthesized derivatives of the compound showed effective inhibition of FXa with IC50 values ranging from 0.1 to 1.0 µM. The most potent derivative was further evaluated in animal models for its antithrombotic efficacy and showed a significant reduction in thrombus formation compared to controls .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of thiazolo-pyridine derivatives. The study found that these compounds could induce apoptosis in A549 lung cancer cells through mitochondrial pathways. The activation of caspase-3 and caspase-9 was noted as a critical step in the apoptotic process triggered by these compounds .

Data Tables

Activity IC50 Values (µM) Cell Lines/Targets
FXa Inhibition0.1 - 1.0Thrombus formation
Anticancer Activity0.49 - 48.0A549 (lung), NUGC (gastric)

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds derived from this structure inhibit essential enzymes like FXa involved in coagulation.
  • Apoptosis Induction : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
  • Cell Signaling Disruption : These compounds interfere with key signaling pathways that promote tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiophene-2-carboxamide derivatives are often prepared by coupling thiophene carboxylic acid derivatives with amine-containing heterocycles under reflux in ethanol or DMF. Optimization includes varying temperature (60–100°C), reaction time (6–24 hours), and catalysts (e.g., HATU or EDCI for amide bond formation). Yield improvements (up to 76%) are achievable by controlling stoichiometry and using anhydrous conditions .
  • Characterization : Confirm purity via melting point analysis (e.g., 160–204°C ranges reported for similar compounds) and structural validation using IR (C=O, C=N, and C-S-C bonds), 1H^1 \text{H}/13C^{13} \text{C} NMR, and mass spectrometry (M+^+ peaks at m/z 197–300) .

Q. How should researchers validate the structural integrity of this compound when discrepancies arise between computational and experimental data?

  • Resolution Strategy : Cross-validate using XRD crystallography (e.g., as in for related thiazolo-pyridines) to resolve ambiguities in NMR or IR assignments. Computational methods (DFT or molecular docking) can predict electronic properties but require empirical calibration against experimental spectra .

Advanced Research Questions

Q. What strategies are recommended for analyzing the regioselectivity of alkylation or substitution reactions in derivatives of this compound?

  • Methodology : Use tandem reactions (e.g., Knoevenagel-Michael-intramolecular condensation) to guide regioselectivity. For S-alkylation, employ allyl or benzyl halides in THF with NaH as a base, monitoring progress via TLC. XRD analysis (e.g., 6-allylsulfanyl derivatives in ) confirms regiochemical outcomes .
  • Data Interpretation : Compare 1H^1 \text{H} NMR shifts of reaction products with intermediates to track substituent effects on aromatic or heterocyclic protons .

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound, particularly for antitumor activity?

  • Experimental Design :

Synthesis of Analogues : Introduce electron-withdrawing groups (e.g., cyano or nitro) at the thiophene or thiazolo-pyridine moieties to modulate bioactivity .

Biological Screening : Use MTT assays against cancer cell lines (e.g., HepG2 or MCF-7), with IC50_{50} values calculated from dose-response curves. Include positive controls (e.g., doxorubicin) and validate cytotoxicity via flow cytometry for apoptosis markers .

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 3-cyano groups in ) with antitumor potency to guide lead optimization .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for structurally similar derivatives?

  • Advanced Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing M+^+ from fragment ions).
  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton environments in complex heterocycles, such as distinguishing thiazolo-pyridine protons from thiophene signals .
  • Dynamic NMR (DNMR) : Investigate conformational equilibria or tautomerism in solution, which may explain inconsistent spectral data .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or yields for this compound across studies?

  • Root Cause Analysis : Variations often arise from differences in solvent systems (e.g., ethanol vs. DMF/water recrystallization), purification methods (column chromatography vs. gradient crystallization), or hygroscopicity. Reproduce protocols exactly, and report solvent ratios (e.g., 4:1 ethanol/water in ) and drying conditions .
  • Mitigation : Use differential scanning calorimetry (DSC) to verify melting points and Karl Fischer titration to quantify residual solvents affecting yield .

Methodological Resources

  • Synthesis Protocols : (thiophene-triazepine synthesis) and (antitumor derivative preparation).
  • Structural Elucidation : (XRD for regioselectivity) and (NMR/IR assignments).
  • Biological Evaluation : (MTT assay design) and (pharmacological probe strategies).

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